

An In-depth Technical Guide to Isomers of C₉H₁₁NO₂

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Compound of Interest

Compound Name: Methyl 4-(methyamino)benzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical isomers corresponding to the molecular formula C₉H₁₁NO₂. With a molecular weight of approximately 165.19 g/mol, this formula encompasses a diverse range of compounds, from essential amino acids to synthetic active pharmaceutical ingredients. This document details their physicochemical properties, synthesis protocols, and relevant biological signaling pathways, offering a valuable resource for professionals in research and drug development.

Core Isomers and Physicochemical Properties

A variety of structurally distinct molecules share the molecular formula C₉H₁₁NO₂. The table below summarizes the key quantitative data for the most prominent isomers, facilitating easy comparison of their physical and chemical characteristics.

Isomer Name	IUPAC Name	CAS Number	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Water Solubility	logP
L-Phenylalanine	(2S)-2-amino-3-phenylpropanoic acid	63-91-2	165.19	283 (decomposes)	Decomposes	27 g/L (20 °C)	-1.38
Benzocaine	Ethyl 4-aminobenzoate	94-09-7	165.19	88-90	172 (12.75 mmHg)	Sparingly soluble	1.86
Ethenzamide	2-Ethoxybenzamide	938-73-8	165.19	132-134	310.8±32.0 (Predicted)	1.4 g/L	1.48
Ethyl 2-aminobenzoate	Ethyl 2-aminobenzoate	87-25-2	165.19	13-15	129-130 (9 mmHg) [1]	Limited	2.57[2]
Ethyl 3-aminobenzoate	Ethyl 3-aminobenzoate	582-33-2	165.19	27-30	172-175 (13 mmHg)	Slightly soluble	1.8
N-Acetyl-L-phenylalanine	(2S)-2-acetamido-3-phenylpropanoic acid	2018-61-3	207.23	171-173[3][4]	Decomposes	Soluble in acetone and ethanol (20 mg/ml)[4]	0.6[3][5]

Hippuric Acid	2-benzamidoacetic acid	495-69-2	179.17	187-191[6][7][8]	Decomposes	3.75-4 g/L (20 °C)[6][7]	0.31[8]
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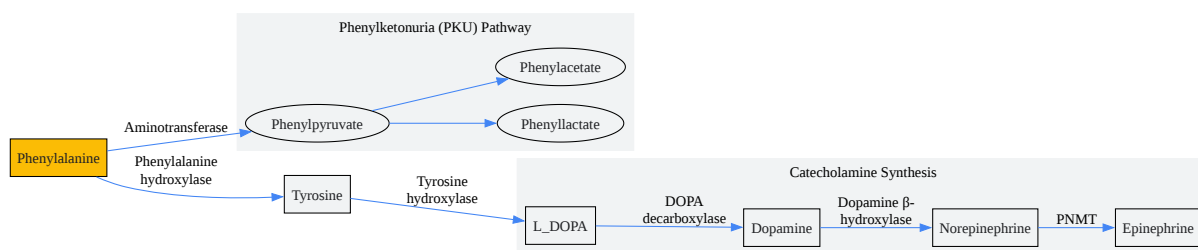
In-Depth Analysis of Key Isomers

This section provides detailed information on the synthesis, biological significance, and experimental protocols for several key isomers of C₉H₁₁NO₂.

L-Phenylalanine

L-Phenylalanine is an essential α -amino acid that serves as a fundamental building block for proteins in the human body. It is a precursor for the synthesis of tyrosine, which in turn is a precursor for the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.

In the context of drug development, particularly in oncology, the metabolic pathways of phenylalanine are of significant interest. Cancer cells often exhibit altered amino acid metabolism to support their rapid proliferation.



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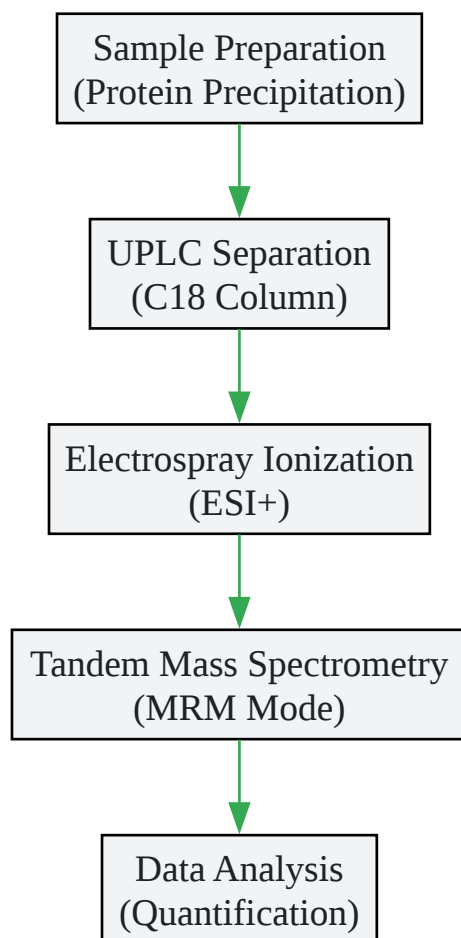
Metabolic pathways of L-Phenylalanine.

UPLC-MS/MS Analysis of Phenylalanine:

This protocol outlines a general method for the quantitative analysis of phenylalanine in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.

- Sample Preparation:
 - Precipitate proteins from plasma or serum samples by adding a threefold excess of cold methanol.
 - Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Collect the supernatant and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the dried extract in the initial mobile phase.
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A linear gradient from 5% to 95% B over 5 minutes.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40°C.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - MRM Transitions: Monitor the transition of the precursor ion (m/z 166.1) to a specific product ion (e.g., m/z 120.1) for quantification.

- Internal Standard: Use a stable isotope-labeled phenylalanine (e.g., $^{13}\text{C}_6$ -Phenylalanine) for accurate quantification.



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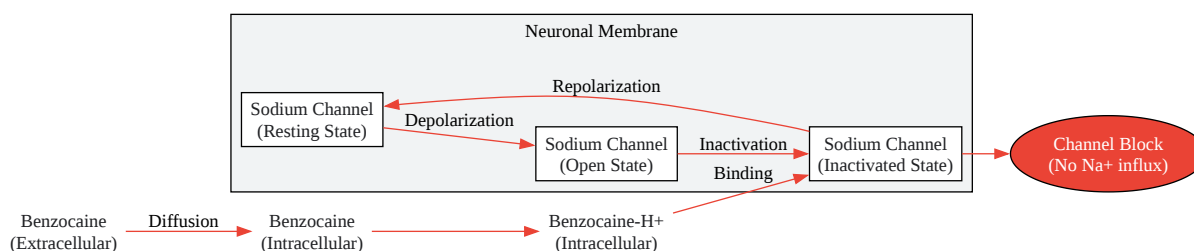
Workflow for UPLC-MS/MS analysis.

Benzocaine (Ethyl 4-aminobenzoate)

Benzocaine is a widely used local anesthetic. It functions by blocking voltage-gated sodium channels in the neuronal membrane, which are essential for the propagation of nerve impulses.

Benzocaine, in its neutral form, diffuses across the neuronal membrane. Once inside the neuron, a portion of it becomes protonated. The protonated form of benzocaine then binds to the inner pore of the voltage-gated sodium channel, stabilizing the channel in its inactivated state. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane, thereby blocking the initiation and conduction of pain signals.^{[9][10][11][12]}

[13][14] The binding site is located within the S6 transmembrane segment of domain IV of the sodium channel.[9][10]



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Mechanism of action of Benzocaine.

Synthesis of Benzocaine (Ethyl 4-aminobenzoate):

This protocol describes the Fischer esterification of 4-aminobenzoic acid with ethanol.

- Materials:
 - 4-Aminobenzoic acid
 - Absolute ethanol
 - Concentrated sulfuric acid
 - 10% Sodium carbonate solution
- Procedure:
 - In a round-bottom flask, dissolve 4-aminobenzoic acid in absolute ethanol.
 - Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

- Reflux the mixture for 1-2 hours.
- After cooling, pour the reaction mixture into cold water.
- Neutralize the solution by slowly adding 10% sodium carbonate solution until precipitation is complete.
- Collect the crude benzocaine by vacuum filtration and wash with cold water.
- Recrystallize the crude product from an ethanol/water mixture to obtain pure benzocaine.

Ethenzamide

Ethenzamide is an analgesic and anti-inflammatory drug. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation and pain.^[15]

Ethenzamide is reported to have a relatively selective action on COX-2.^{[15][16]}

Synthesis of Ethenzamide:

This protocol describes the synthesis of ethenzamide from salicylamide.

- Materials:
 - Salicylamide
 - Ethyl iodide
 - Sodium hydroxide
 - Ethanol
- Procedure:
 - Dissolve salicylamide in an aqueous solution of sodium hydroxide.
 - Add ethyl iodide to the solution.
 - Reflux the mixture for several hours.

- Cool the reaction mixture to induce crystallization of the product.
- Collect the crude ethenzamide by filtration.
- Recrystallize the product from a suitable solvent, such as ethanol, to obtain pure ethenzamide.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

General Experimental Protocols

The following are general protocols for determining key physicochemical properties relevant to the compounds discussed.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.

- Apparatus:
 - Melting point apparatus (e.g., Mel-Temp or Thiele tube)[\[22\]](#)[\[23\]](#)
 - Capillary tubes (sealed at one end)
 - Thermometer
- Procedure (Capillary Method):
 - Finely powder a small amount of the dry sample.
 - Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm.
[\[24\]](#)
 - Place the capillary tube in the heating block of the melting point apparatus.
 - Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.
 - Then, heat slowly at a rate of 1-2°C per minute.[\[23\]](#)

- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[\[22\]](#)[\[23\]](#)

Determination of Boiling Point (Micro Method)

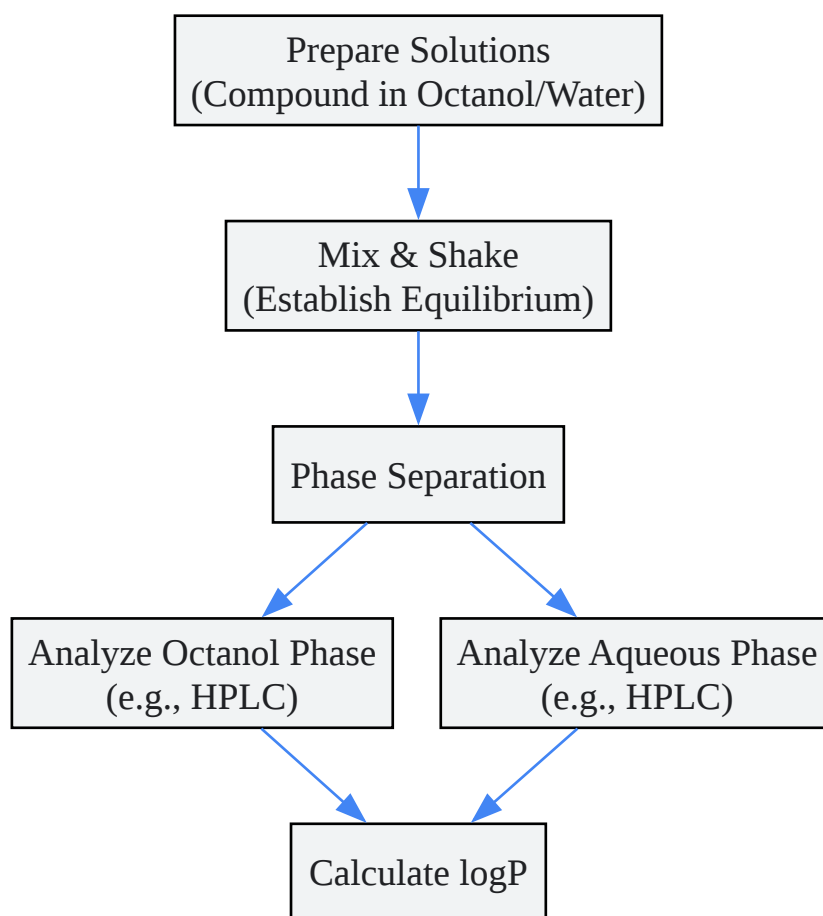
This method is suitable for determining the boiling point of small quantities of liquid.[\[15\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

- Apparatus:
 - Small test tube or fusion tube
 - Capillary tube (sealed at one end)
 - Thermometer
 - Heating bath (e.g., oil bath or heating block)
- Procedure:
 - Place a small amount of the liquid (a few drops) into the small test tube.
 - Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.
 - Attach the test tube to a thermometer and suspend the assembly in a heating bath.
 - Heat the bath slowly and observe the capillary tube.
 - A stream of bubbles will emerge from the open end of the capillary as the liquid is heated.
 - When a continuous and rapid stream of bubbles is observed, stop heating.
 - As the liquid cools, the bubbling will stop, and the liquid will begin to enter the capillary tube. The temperature at which the liquid just begins to enter the capillary is the boiling point of the liquid.[\[26\]](#)[\[27\]](#)

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The octanol-water partition coefficient is a measure of a compound's lipophilicity and is a critical parameter in drug development.

- Materials:
 - 1-Octanol (pre-saturated with water)
 - Water or buffer solution (pre-saturated with 1-octanol)
 - The compound of interest
 - Separatory funnel or vials
 - Procedure:
 - Prepare a stock solution of the compound in either water/buffer or 1-octanol.
 - Add a known volume of the stock solution and the other solvent to a separatory funnel or vial.
 - Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
 - Allow the two phases (octanol and aqueous) to separate completely.
 - Carefully withdraw a sample from each phase.
 - Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
 - Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
- [\[10\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)



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Workflow for logP determination.

Single Crystal X-ray Crystallography

This technique is used to determine the three-dimensional atomic and molecular structure of a crystalline compound.

- Protocol Overview (Small Molecules):
 - Crystal Growth: The first and often most challenging step is to grow a single crystal of suitable size (typically 0.1-0.5 mm) and quality. Common methods include:
 - Slow Evaporation: A solution of the compound is allowed to evaporate slowly, leading to gradual supersaturation and crystal formation.[33]

- Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, causing the compound to crystallize.[33][34]
- Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[35][36]
- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using computational methods (direct methods or Patterson methods) and refined to fit the experimental data.

Workflow for single crystal X-ray crystallography.

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